S-(N,N-Diethylcarbamoyl)glutathione
Description
Historical Context of Related Compounds and Their Metabolites
The story of S-(N,N-Diethylcarbamoyl)glutathione is intrinsically linked to the history of disulfiram (B1670777), a drug with a long and varied history.
Disulfiram Bioactivation and Metabolite Identification
Disulfiram, chemically known as tetraethylthiuram disulfide, was first synthesized in the late 19th century and was initially used in the rubber industry. Its aversive effects when combined with alcohol were discovered serendipitously in the 1930s among rubber industry workers. This observation eventually led to its repurposing as a treatment for alcohol use disorder.
Early research established that disulfiram itself is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects. researchgate.net Upon ingestion, disulfiram is rapidly reduced to diethyldithiocarbamate (B1195824) (DDC). pharmgkb.organnualreviews.org DDC is then further metabolized through a series of reactions, including methylation and oxidation, leading to the formation of several key metabolites. The identification of these metabolites has been crucial in understanding the complex pharmacology of disulfiram. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying these metabolites in biological fluids. nih.govresearchgate.net
A pivotal step in the bioactivation pathway is the S-methylation of DDC to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC), which is then oxidized to S-methyl-N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO). nih.gov The formation of these electrophilic intermediates is a critical event, as they are capable of reacting with nucleophilic molecules in the body, including the sulfhydryl group of glutathione (B108866). This reaction ultimately leads to the formation of this compound. nih.gov Studies in rats have shown that after administration of disulfiram or DDC, N-acetyl-S-(N,N-diethylcarbamoyl)cysteine, a downstream metabolite of this compound, is excreted in the urine, providing in vivo evidence for this metabolic pathway. nih.gov
Table 1: Key Metabolites of Disulfiram
| Metabolite Name | Abbreviation | Role in Bioactivation Pathway |
|---|---|---|
| Diethyldithiocarbamate | DDC | Initial reduction product of disulfiram. pharmgkb.organnualreviews.org |
| S-methyl-N,N-diethyldithiocarbamate | Me-DDC | S-methylated metabolite of DDC. |
| S-Methyl N,N-Diethylthiolcarbamate Sulfoxide | DETC-MeSO | Key reactive intermediate and direct precursor to this compound. nih.gov |
| This compound | Carbamathione, SDEG | Glutathione conjugate formed from DETC-MeSO. nih.gov |
| N-acetyl-S-(N,N-diethylcarbamoyl)cysteine | DETC-NAC | Mercapturic acid pathway product of this compound. nih.govnih.gov |
Significance of S-Methyl N,N-Diethylthiolcarbamate Sulfoxide (DETC-MeSO) as a Precursor Compound
S-Methyl N,N-Diethylthiolcarbamate Sulfoxide (DETC-MeSO) is a metabolite of paramount importance in the context of disulfiram's biological activity. It is recognized as the primary inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde (B116499). ku.edunih.gov The accumulation of acetaldehyde following alcohol consumption in individuals treated with disulfiram leads to the well-known unpleasant physiological reaction.
Beyond its role in ALDH inhibition, DETC-MeSO is a potent and selective carbamoylating agent, readily reacting with sulfhydryl groups. researchgate.netnih.gov This reactivity is central to the formation of this compound. In the presence of the high intracellular concentrations of glutathione (GSH), DETC-MeSO rapidly carbamoylates the sulfhydryl group of GSH. nih.gov This reaction is so efficient that it is considered a major metabolic fate of DETC-MeSO in vivo. researchgate.net The formation of this compound from DETC-MeSO has been demonstrated in various experimental models, highlighting the crucial role of DETC-MeSO as a direct precursor. ku.edumdpi.com
Academic Significance as a Unique Glutathione Conjugate in Biological Systems
The formation of this compound represents a unique instance of glutathione conjugation. Typically, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to a wide range of electrophilic compounds in a detoxification process, leading to their eventual elimination from the body. However, the formation of this compound from DETC-MeSO appears to be a rapid, non-enzymatic, or at least not solely GST-dependent, reaction due to the high reactivity of DETC-MeSO. researchgate.net
What makes this compound particularly significant is that it is not merely an inert detoxification product. Instead, it has been shown to possess its own distinct pharmacological activities. nih.govku.edu This is a departure from the classical role of glutathione conjugates. Research has indicated that this compound can act as a partial non-competitive inhibitor of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. nih.govku.edu This finding has profound implications, suggesting that some of the neurological effects of disulfiram may be mediated by this glutathione conjugate, independent of ALDH inhibition. nih.gov
The ability of a glutathione conjugate to act as a pharmacologically active molecule that modulates neurotransmitter systems highlights a novel mechanism by which endogenous detoxification pathways can lead to the generation of bioactive compounds. This has spurred academic interest in exploring the potential for other glutathione conjugates to have unforeseen biological activities.
Overview of Key Research Areas Investigating this compound
The discovery of the unique properties of this compound has led to its investigation in several key research areas, primarily focused on its neuropharmacological effects.
One of the most prominent areas of research is its role in the central nervous system. nih.gov Studies have explored its effects on various neurotransmitter systems, including dopamine (B1211576), GABA, and glutamate. nih.govnih.gov In vivo microdialysis studies in rats have shown that administration of this compound can lead to an increase in dopamine levels, a decrease in GABA levels, and a biphasic effect on glutamate in brain regions associated with addiction, such as the nucleus accumbens and prefrontal cortex. nih.govnih.gov These findings suggest that this compound may contribute to the therapeutic effects of disulfiram in treating substance use disorders beyond alcoholism, such as cocaine dependence. mdpi.com
Another significant area of research has been the development of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices. nih.govresearchgate.net LC-MS/MS methods have been developed to measure its concentrations in human plasma and rat brain microdialysate, allowing for detailed pharmacokinetic and pharmacodynamic studies. nih.govnih.gov These analytical advancements have been crucial for understanding its formation, distribution, and elimination in vivo.
Furthermore, research has focused on its potential as a therapeutic agent in its own right. Given that it does not inhibit ALDH2, this compound could potentially be developed as a drug that retains the beneficial neuropharmacological effects of disulfiram without the alcohol-sensitizing effects. mdpi.comflvc.org This has led to investigations into its neuroprotective properties, for example, in models of stroke. mdpi.com
Table 2: Research Findings on the Neuropharmacological Effects of this compound
| Research Area | Key Findings |
|---|---|
| Neurotransmitter Modulation | Intravenous administration in rats leads to increased dopamine, decreased GABA, and biphasic effects on glutamate in the nucleus accumbens and prefrontal cortex. nih.govnih.gov |
| Receptor Interaction | Acts as a partial non-competitive inhibitor of the NMDA glutamate receptor. nih.govku.edu |
| Pharmacokinetics | Has a short half-life in the brain and plasma of rats. nih.gov |
| Potential Therapeutic Applications | Investigated for its role in the treatment of cocaine dependence and for its neuroprotective effects. mdpi.comgrantome.com |
Structure
2D Structure
Properties
CAS No. |
157723-51-8 |
|---|---|
Molecular Formula |
C15H26N4O7S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25)/t9-,10-/m0/s1 |
InChI Key |
WZXBYDBYBIGAQN-UWVGGRQHSA-N |
SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CCN(CC)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms |
2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-diethylcarbamoylsulfanyl-ethylcarbamoyl]butiric Acid; L-γ-Glutamyl-S-[(diethylamino)carbonyl]-L-cysteinyl-glycine; |
Origin of Product |
United States |
Biosynthesis and Metabolic Formation Pathways of S N,n Diethylcarbamoyl Glutathione
Glutathione (B108866) Conjugation Mechanisms Leading to S-(N,N-Diethylcarbamoyl)glutathione
The core mechanism for the formation of this compound is the conjugation of glutathione with a reactive metabolite of disulfiram (B1670777). This process is a classic example of Phase II detoxification, where a foreign compound is made more water-soluble to facilitate its excretion.
Disulfiram is a prodrug that requires metabolic activation to exert its biological effects. nih.gov Its bioactivation leads to the formation of several metabolites, including the key electrophilic intermediate, S-methyl-N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO). nih.govnih.gov This metabolite is an active carbamoylating agent. The carbamoylation of glutathione by DETC-MeSO results in the formation of this compound. nih.govresearchgate.net This reaction involves the transfer of the N,N-diethylcarbamoyl group from the disulfiram metabolite to the sulfur atom of the cysteine residue within the glutathione tripeptide.
The reaction leading to this compound demonstrates high specificity for sulfhydryl (-SH) groups. The disulfiram metabolite, S-methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), is a selective carbamoylating agent for these groups. nih.gov The sulfhydryl group of the cysteine residue in glutathione is a potent nucleophile, readily attacking the electrophilic center of the carbamoylating intermediate. wikipedia.org This inherent chemical reactivity is why disulfiram and its metabolites are known to interact with and modify sulfhydryl-containing enzymes and proteins. nih.govwjpls.org The formation of the stable thioether bond in this compound is a result of this specific and efficient chemical targeting.
In Vivo Detection of this compound Formation
The formation of this compound within living organisms has been confirmed through various analytical studies, identifying it in several biological matrices following the administration of its parent compounds.
This compound has been definitively identified as a metabolite of both disulfiram and diethyldithiocarbamate (B1195824) (DDC). researchgate.netresearchgate.net Its presence is a key indicator of the metabolic cascade that follows the administration of disulfiram. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the detection and quantification of this specific conjugate in biological samples. researchgate.netnih.govnih.gov
The distribution of this compound has been documented across various species and tissues. It has been detected in the bile of rats following the administration of either disulfiram or diethyldithiocarbamate. researchgate.netresearchgate.net In humans, the metabolite has been quantified in the plasma of volunteers treated with disulfiram. researchgate.netnih.gov Furthermore, microdialysis studies in rats have confirmed its presence in plasma and specific brain regions, including the nucleus accumbens and the medial prefrontal cortex, after disulfiram administration. nih.govresearchgate.net
Table 1: Documented In Vivo Detection of this compound
| Species | Biological Matrix | Parent Compound Administered | Method of Detection |
| Rat | Bile | Disulfiram or Diethyldithiocarbamate | Not Specified in Snippet |
| Rat | Plasma | Disulfiram | Microdialysis |
| Rat | Nucleus Accumbens (Brain) | Disulfiram | Microdialysis |
| Rat | Medial Prefrontal Cortex (Brain) | Disulfiram | Microdialysis |
| Human | Plasma | Disulfiram | LC-MS/MS |
General Role of Glutathione S-Transferases (GSTs) in Conjugation Processes
Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes. wikipedia.orgxcode.life Their primary function is to catalyze the conjugation of the reduced form of glutathione (GSH) with a wide array of electrophilic substrates, including xenobiotics and their reactive metabolites. wikipedia.org This enzymatic process serves to detoxify potentially harmful compounds by increasing their water solubility and facilitating their elimination from the body, typically through bile or urine. xcode.lifewikipedia.org GSTs achieve this by binding both glutathione and the electrophilic substrate, activating the sulfhydryl group of glutathione to enable a nucleophilic attack on the substrate. wikipedia.org While the formation of this compound can occur through direct chemical reaction, the GST-catalyzed pathway is a fundamental mechanism for the detoxification of numerous electrophilic xenobiotics. xcode.lifewikipedia.org
Enzymatic Catalysis of Glutathione Conjugation Reactions and Xenobiotic Detoxification (General GST Function)
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes present in most living organisms. Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. This process, known as glutathione conjugation, is a critical step in the detoxification of xenobiotics—foreign chemicals such as drugs, pesticides, and carcinogens.
The addition of the glutathione moiety to these substances increases their water solubility and facilitates their subsequent elimination from the body through urine or bile vu.nl. The reaction catalyzed by GSTs involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic center of the xenobiotic substrate vu.nl. This enzymatic catalysis is crucial, as the non-enzymatic reaction is often much slower vu.nl.
The catalytic process of GSTs involves two main components: a "G-site" that specifically binds glutathione and an adjacent "H-site" that binds the hydrophobic xenobiotic substrate. By bringing these two reactants into close proximity and activating the glutathione, GSTs significantly increase the rate of the conjugation reaction.
Substrate Specificity and Binding Sites within GST Enzyme Families
The Glutathione S-transferase superfamily is diverse, with multiple classes of enzymes in mammals, including Alpha, Mu, Pi, Theta, and Zeta. Each class, and even individual isoenzymes within a class, exhibits distinct but often overlapping substrate specificities. This broad specificity allows GSTs to detoxify a vast array of structurally different xenobiotics.
The G-site , or glutathione-binding site, is relatively conserved across the different GST families. It is located in the N-terminal domain of the enzyme and contains specific amino acid residues that interact with the glutamate (B1630785), cysteine, and glycine (B1666218) components of the glutathione molecule.
In contrast, the H-site , or the hydrophobic substrate-binding site, is located in the more variable C-terminal domain. The structural diversity of the H-site among different GST isoenzymes is the primary determinant of their wide-ranging substrate specificity. This variability allows different GSTs to accommodate a variety of electrophilic compounds, from small organic molecules to larger, more complex structures.
The metabolic pathway leading to this compound begins with the metabolism of Disulfiram. Disulfiram is first reduced to diethyldithiocarbamate (DDC) frontiersin.orgmdpi.com. This reduction can occur non-enzymatically through interaction with reduced glutathione (GSH) nih.gov. It is hypothesized that a reactive intermediate derived from DDC then serves as an electrophilic substrate for a Glutathione S-transferase. The GST enzyme would then catalyze the conjugation of this intermediate with a molecule of glutathione, resulting in the formation of this compound. While the specific GST isoenzyme(s) involved in this particular reaction have not been definitively identified, the broad substrate specificity of the GST family makes them the most likely catalysts for this critical step in Disulfiram metabolism.
Enzymatic Interactions and Molecular Mechanisms of S N,n Diethylcarbamoyl Glutathione
Interactions with Glutamate (B1630785) Receptors
S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione (Carb), has been identified as a modulator of the glutamatergic system. Its interactions are primarily centered on glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.
Modulation of Glutamate Binding to Synaptic Membranes in Non-Human Models
Initial investigations into the neuropharmacological profile of this compound revealed its capacity to interact with glutamate receptors. Studies using non-human models have demonstrated that this metabolite can interfere with the binding of glutamate to synaptic membranes. For instance, intravenous administration of this compound to mice was found to irreversibly block the binding of glutamate to synaptic membranes isolated from the brain. nih.gov This foundational finding suggested that the compound has a direct or indirect modulatory effect on these critical receptors. nih.gov The precursor to this compound, S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO), has also been shown to partially block glutamate binding to synaptic membrane preparations. nih.govresearchgate.net
Characterization as a Partial Non-Competitive Inhibitor of N-Methyl-D-Aspartate (NMDA) Receptors
Further research has more specifically characterized this compound as a partial antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. nih.govku.edu This classification indicates that while it binds to the receptor, it does not elicit the full response that the endogenous agonist, glutamate, would. This partial antagonism is considered non-competitive, suggesting that it does not directly compete with glutamate for its binding site. ku.edu The antagonistic activity of this compound at NMDA receptors is a key aspect of its pharmacological profile, distinguishing its actions from those of its parent compound, disulfiram (B1670777). nih.govacs.orgku.edu
Potential Effects on Non-NMDA Glutamate Receptor Subtypes
Beyond its effects on NMDA receptors, there is speculation that this compound may also influence non-NMDA glutamate receptor subtypes, which include AMPA and kainate receptors. nih.govnih.gov While the primary focus of many studies has been on the NMDA receptor, the observation that its precursor, DETC-MeSO, can prevent seizures induced by various glutamate analogs hints at a broader interaction with the glutamatergic system. nih.gov In studies on mouse retinal ganglion cells, the application of a specific non-NMDA receptor antagonist, cyanquixaline (CNQX), allowed for the isolation of NMDA receptor currents, which were then shown to be inhibited by this compound. nih.gov This methodology underscores the compound's effect on NMDA receptors but also leaves open the possibility of interactions with other glutamate receptor types that warrant further investigation. nih.gov
Investigations into Aldehyde Dehydrogenase (ALDH) Inhibition
A critical aspect of the pharmacological identity of this compound is its relationship with aldehyde dehydrogenase (ALDH), the enzyme famously inhibited by disulfiram.
Research Confirming the Absence of Direct Liver Mitochondrial ALDH2 Inhibition by this compound
A substantial body of research has confirmed that this compound does not directly inhibit the primary enzyme responsible for alcohol metabolism, mitochondrial aldehyde dehydrogenase (ALDH2). nih.govku.edu This is a crucial distinction from the mechanism of action of disulfiram. nih.govresearchgate.netacs.orgresearchgate.net The formation of this compound occurs downstream from the metabolite responsible for ALDH2 inhibition. nih.gov This lack of direct inhibitory effect on ALDH2 means that the pharmacological actions of this compound are independent of the alcohol-aversive effects associated with disulfiram. nih.govku.edu
Comparative Analysis with Precursor Metabolite (DETC-MeSO) ALDH2 Inhibition
The precursor to this compound, S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), is, in contrast, a potent inhibitor of ALDH2. nih.govnih.gov DETC-MeSO is considered the active metabolite of disulfiram responsible for the in vivo inhibition of this enzyme. researchgate.net The carbamoylation of glutathione (B108866) by DETC-MeSO leads to the formation of this compound. ku.edu This metabolic step effectively neutralizes the ALDH2-inhibiting capacity of the precursor. The table below summarizes the key differences in the enzymatic interactions of these two related compounds.
| Compound | Target | Effect |
| This compound | NMDA Receptor | Partial Non-Competitive Inhibitor |
| This compound | ALDH2 | No Direct Inhibition |
| S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO) | ALDH2 | Potent Inhibitor |
This comparative analysis highlights the distinct pharmacological profiles of this compound and its immediate precursor, DETC-MeSO. While DETC-MeSO is responsible for the characteristic ALDH2 inhibition associated with disulfiram therapy, this compound exerts its effects through the modulation of glutamate receptors, a completely different molecular pathway.
Examination of Specificity Towards and Lack of Carbamoylation of Other Nucleophiles
This compound (SDEG), a notable metabolite, demonstrates significant chemical stability and specificity in its interactions. In vitro studies have shown that synthetic SDEG is stable in aqueous solutions under physiological conditions. researchgate.net A key finding is its lack of reactivity towards certain nucleophiles. Specifically, it does not readily carbamoylate free nucleophiles like cysteine in these conditions. researchgate.net This suggests a level of specificity, indicating that the carbamoyl (B1232498) group is not indiscriminately transferred to any available nucleophilic molecule.
Further research into the reactivity of various electrophiles distinguishes between hard and soft nucleophiles. Glutathione is considered a soft nucleophile, primarily reacting through its thiol group, while amino groups, such as in lysine, are harder nucleophiles. rsc.org The reactivity of electrophilic compounds can vary significantly between these types of nucleophiles. rsc.org For instance, in studies of related compounds, the inactivation of certain enzymes by reactive intermediates was not prevented by the presence of external nucleophiles such as glutathione or sodium cyanide, highlighting the specific nature of these modification reactions. acs.org The stability of this compound and its selective reactivity underscore a controlled mechanism of action rather than general, nonspecific carbamoylation.
Role of this compound in Protein Modification
This compound plays a significant role as an intermediate in the covalent modification of proteins, specifically through the transfer of the N,N-diethylcarbamoyl moiety to cysteine residues. This process is a key aspect of the mechanism of action for compounds like disulfiram.
Formation of S-(N,N-Diethylcarbamoyl)cysteine Adducts on Proteins
The formation of stable S-(N,N-diethylcarbamoyl)cysteine adducts on proteins is a well-documented consequence of exposure to compounds that generate this compound. Research has identified these specific adducts on hemoglobin in rats treated with disulfiram. acs.org Analysis using mass spectrometry confirmed a mass increase of 99 Da on hemoglobin's β-chains, corresponding to the addition of an N,N-diethylcarbamoyl group. acs.org The modification was specifically located on the Cys-125 residue, which is known to be the most reactive of the two cysteine residues on these particular chains. acs.org
To confirm the identity of this modification, the adducted protein was subjected to harsh acid hydrolysis. The S-(N,N-diethylcarbamoyl)cysteine adduct remained intact, and its structure was verified by comparison with a synthesized standard using tandem mass spectrometry. acs.orgacs.org Similar adducts, specifically S-(N,N-dialkylaminocarbonyl)cysteine, have also been observed on globin following exposure to certain thiocarbamate herbicides, which are known to form reactive intermediates that can modify enzyme active sites. nih.gov These findings collectively demonstrate that protein cysteine residues are a primary target for carbamoylation, leading to the formation of stable covalent adducts. acs.orgnih.gov
Table 1: Research Findings on the Formation of S-(N,N-Diethylcarbamoyl)cysteine Adducts
| Target Protein | Modifying Agent/Precursor | Analytical Method(s) Used | Key Finding | Citation(s) |
|---|---|---|---|---|
| Rat Hemoglobin (β-chains) | Disulfiram | MALDI-TOF MS, Q-TOF tandem MS, HPLC | Stable S-(N,N-diethylcarbamoyl) adduct formed on Cys-125. | acs.orgacs.org |
| Rat Globin | Thiocarbamate Herbicides | HPLC, MALDI-TOF MS | Formation of analogous S-(N,N-dialkylaminocarbonyl)cysteine adducts. | nih.gov |
| Rat Liver Proteins | Disulfiram Metabolites | Not specified | Carbamoylation of glutathione observed in liver S9 fraction. | nih.gov |
Proposed Glutathione-Mediated Mechanism for Carbamoyl Group Delivery to Target Proteins
The prevailing mechanism for protein carbamoylation by agents like disulfiram involves a critical intermediary role for glutathione (GSH). Disulfiram is a prodrug that undergoes bioactivation to form reactive metabolites, such as S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and the corresponding sulfone (DETC-MeSO2). nih.govnih.gov Given the high intracellular concentration of glutathione (1-10 mM), these electrophilic metabolites rapidly react with the sulfhydryl group of GSH. nih.govmdpi.com This reaction forms this compound. nih.gov
This S-glutathionylated conjugate then appears to act as a carrier or delivery vehicle for the N,N-diethylcarbamoyl group. Instead of the initial reactive metabolite directly modifying the target protein, the glutathione conjugate transports the carbamoyl moiety, which is subsequently transferred to a nucleophilic cysteine residue on the target protein. acs.org This process, known as S-glutathionylation, is a reversible post-translational modification that can alter a protein's function or protect it from irreversible oxidation. researchgate.net The formation of this compound as an intermediate, followed by the transfer of the carbamoyl group to proteins like hemoglobin, is consistent with this glutathione-mediated delivery mechanism. acs.orgacs.org This pathway highlights a specific biochemical strategy where the cell's most abundant low-molecular-weight thiol is used to facilitate the covalent modification of specific protein targets. rsc.org
Neurochemical Modulation by S N,n Diethylcarbamoyl Glutathione
Effects on Neurotransmitter Systems in Specific Brain Regions
Studies in male rats have shown that S-(N,N-Diethylcarbamoyl)glutathione concurrently alters the extracellular levels of several major neurotransmitters in a dose-dependent fashion. nih.govnih.gov These effects are not uniform across all systems; the compound acts as an elevator for one neurotransmitter, a suppressor for another, and has a dual effect on a third. mdpi.com
Administration of this compound leads to a significant, dose-dependent increase in extracellular dopamine (B1211576) levels. nih.govmdpi.com In studies focusing on the nucleus accumbens shell, the compound was found to elevate dopamine concentrations substantially. nih.gov This elevation points to a potent modulatory effect on the dopaminergic system, which is central to reward, motivation, and motor control. nih.gov
In contrast to its effect on dopamine, this compound induces a dose-dependent decrease in the extracellular levels of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govmdpi.com This reduction in GABAergic tone occurs concurrently with the increase in dopamine, suggesting a complex interplay between the excitatory and inhibitory systems modulated by this compound. nih.gov
The compound exerts a notable biphasic effect on extracellular glutamate (B1630785) levels. nih.govnih.govmdpi.com Initially, there is an increase in glutamate, the main excitatory neurotransmitter. This is followed by a subsequent decrease in its extracellular concentration. nih.gov This two-phased action on the glutamatergic system highlights a complex regulatory role, potentially affecting glutamate binding at synaptic membranes. mdpi.comgrantome.com
Regional Specificity of Neurochemical Effects (e.g., Nucleus Accumbens and Medial Prefrontal Cortex)
The neurochemical changes induced by this compound have been specifically documented in the nucleus accumbens (NAc) and the medial prefrontal cortex (mPFC). nih.govnih.gov Both of these brain regions are integral components of the neural circuits implicated in substance abuse and dependence. nih.gov The compound's ability to simultaneously modulate dopamine, GABA, and glutamate in these specific areas underscores its significant potential to influence brain functions related to reward processing and executive control. nih.govmdpi.com The effects observed—increased dopamine, decreased GABA, and a biphasic glutamate response—were consistent across both the NAc and mPFC. nih.govnih.gov
Table 1: Dose-Dependent Effects of this compound on Neurotransmitters in the Nucleus Accumbens Data derived from microdialysis studies in male rats. nih.gov
| Dose (mg/kg, i.v.) | Maximum Dopamine (DA) Increase | Maximum GABA Decrease | Glutamate (GLu) Effect |
|---|---|---|---|
| 20 | 96% | 23% | Biphasic (Increase then Decrease) |
| 50 | 232% | 42% | Biphasic (Increase then Decrease) |
| 200 | 616% | 77% | Biphasic (Increase then Decrease) |
Temporal Dynamics of Neurotransmitter Changes Following Administration in Non-Human Models
A striking feature of this compound's action is the temporal disparity between its own presence in the brain and its effects on neurotransmitters. nih.govnih.gov Following intravenous administration in rat models, the compound itself is eliminated very rapidly from plasma and from the nucleus accumbens and medial prefrontal cortex, exhibiting a half-life of approximately four minutes. nih.govnih.gov
Despite this rapid clearance, the resulting alterations in dopamine, GABA, and glutamate levels are remarkably persistent, lasting for about two hours. nih.govnih.gov The maximal increase in dopamine is observed approximately 15 minutes after administration, while the maximal decrease in GABA occurs at around 45 minutes post-administration. nih.gov This extended duration of neurochemical change, long after the compound has been cleared, suggests the initiation of a cascade of downstream cellular events that maintain the altered neurotransmitter balance.
Implications for Neurotransmission Regulation and Synaptic Plasticity
The multifaceted neurochemical actions of this compound carry significant implications for the regulation of neurotransmission and synaptic plasticity. The compound is considered a partial antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. mdpi.com By inhibiting glutamate binding, it directly interferes with the primary mechanism of excitatory neurotransmission. grantome.com
Glutathione (B108866) (GSH) itself is a crucial regulator of the cellular redox environment, which in turn modulates the activity of proteins like the NMDA receptor. plos.orgnih.gov An imbalance in this system is linked to impaired synaptic plasticity. plos.org The actions of this compound—altering the balance of dopamine, GABA, and particularly glutamate—suggest a profound influence on the delicate equilibrium required for normal synaptic function. nih.gov The sustained changes in these neurotransmitters can be expected to have a significant impact on long-term potentiation (LTP) and other forms of synaptic plasticity that are fundamental to learning and memory. mdpi.com
Cellular Disposition and Further Metabolic Processing of S N,n Diethylcarbamoyl Glutathione
Clearance and Elimination Pathways
The initial phase of disposition involves the clearance and elimination of the glutathione (B108866) conjugate from the body. Biliary excretion is a primary route for compounds of this nature, and the compound exhibits a rapid half-life in biological systems.
Glutathione S-conjugates, particularly those with a molecular weight exceeding 300–500 g/mol , are preferentially secreted via the biliary system. mdpi.com This transport into bile is a carrier-mediated, electrogenic process involving the transfer of negative charge. researchgate.net Glutathione conjugation generally serves as a detoxification mechanism by creating more polar, water-soluble compounds that are readily excretable. mdpi.comxcode.life In fact, up to 60% of toxins excreted in bile undergo this conjugation process. xcode.life Studies in rat models have confirmed that S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione (CARB), is found in the bile following the administration of its parent compounds. researchgate.netacs.org In some instances, glutathione S-conjugates formed in the liver are excreted intact into the bile. xcode.life
In non-human models, this compound is characterized by rapid elimination from various biological compartments. nih.govnih.gov A study conducted in male rats demonstrated that following intravenous administration, the compound was rapidly cleared from plasma as well as from the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC) brain regions. nih.govnih.gov The apparent half-life in all three of these compartments was determined to be approximately four minutes. nih.govnih.gov Despite this rapid clearance of the conjugate itself, the downstream pharmacological effects were observed to persist for about two hours. nih.gov
Apparent Half-Life of this compound in Rat Models
| Biological Compartment | Apparent Half-Life (t½) |
|---|---|
| Plasma | ~4 minutes |
| Nucleus Accumbens (NAc) | ~4 minutes |
| Medial Prefrontal Cortex (mPFC) | ~4 minutes |
Data derived from studies in male rats following intravenous administration. nih.govnih.gov
Mercapturic Acid Pathway and Metabolite Derivatization
Following initial distribution, this compound enters the mercapturic acid pathway, a major route for the biotransformation of xenobiotic electrophiles. nih.govresearchgate.net This multi-step process results in the formation of N-acetylcysteine S-conjugates, known as mercapturic acids, which are then excreted. researchgate.netontosight.ai
The mercapturic acid pathway begins with the sequential enzymatic cleavage of the amino acid components of the glutathione conjugate. nih.govfrontiersin.org The first step is catalyzed by γ-glutamyltransferase (GGT), an ectoenzyme that removes the γ-glutamyl residue from the glutathione S-conjugate. frontiersin.orgnih.gov This is followed by the action of dipeptidases, which hydrolyze the glycyl moiety. ontosight.aifrontiersin.org This two-step process results in the formation of the corresponding cysteine S-conjugate. researchgate.netontosight.ai This metabolic cascade is essential for converting the initial conjugate into a form that can be further processed within the cell or transported for final modification. nih.gov
The cysteine S-conjugate derived from this compound undergoes N-acetylation to form its corresponding mercapturic acid, N-acetyl-S-(N,N-diethylcarbamoyl)cysteine (DETC-NAC). nih.govnih.gov This final step in the pathway is catalyzed by intracellular N-acetyltransferases. frontiersin.orgnih.gov The formation of DETC-NAC from its glutathione conjugate precursor has been observed in vivo. nih.govscience.gov In human plasma samples following administration of a parent compound, the concentration of this compound peaked first, followed a couple of hours later by the peak concentration of DETC-NAC, demonstrating this metabolic sequence. nih.govnih.gov Studies in rats also confirmed the presence of DETC-NAC in the nucleus accumbens, medial prefrontal cortex, and plasma after administration of a precursor drug. nih.govresearchgate.net
Metabolite Peak Concentrations in Human Plasma
| Compound | Peak Concentration | Time to Peak |
|---|---|---|
| This compound (CARB) | 4 nM | 3 hours |
| N-Acetyl-S-(N,N-Diethylcarbamoyl)cysteine (DETC-NAC) | 70 nM | 5 hours |
Data from human subjects after a 250mg/day dose of a precursor compound. nih.govnih.gov
The biosynthesis of mercapturic acid is generally considered an interorgan process. nih.gov The liver is the principal site for the initial glutathione conjugation, catalyzed by glutathione S-transferases (GSTs). xcode.lifenih.gov The resulting glutathione S-conjugates are then transported out of the liver. xcode.life
The kidneys play a crucial role in the subsequent steps. xcode.lifenih.gov The enzymes γ-glutamyltransferase and dipeptidases are predominantly located on the apical surface of epithelial tissues, particularly in the kidney. nih.gov These enzymes convert the glutathione S-conjugates to cysteine S-conjugates. nih.gov The resulting cysteine S-conjugates can then be reabsorbed by cells and acetylated by intracellular N-acetyltransferases to form the final mercapturic acids, which are then released into circulation for urinary excretion. nih.govnih.gov While the kidney is the primary site for the conversion to cysteine conjugates in some species like the rat, the subsequent acetylation may occur after transport back to the liver. nih.gov
Advanced Analytical and Research Methodologies for S N,n Diethylcarbamoyl Glutathione
Development and Validation of Quantification Techniques in Complex Biological Matrices
The accurate measurement of S-(N,N-Diethylcarbamoyl)glutathione in biological samples such as plasma and brain microdialysate is fundamental to understanding its physiological effects. nih.govnih.gov To achieve this, highly sensitive and specific analytical methods have been established.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of this compound in biological fluids. nih.govnih.govku.eduresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
A key aspect of developing a robust LC-MS/MS method is a straightforward sample preparation process. For human plasma, a simple protein precipitation using perchloric acid has been shown to be effective, with a recovery of approximately 98% for this compound. nih.govresearchgate.netku.edu The stability of the compound over a pH range of 1-8 ensures its integrity during the analytical procedures. nih.govresearchgate.net
Chromatographic separation is typically achieved using a reversed-phase C-18 column with a gradient elution. nih.govnih.govresearchgate.net For instance, a method utilizing an Alltech Altima C-18 column (50 mm x 2.1 mm i.d., 3 μm particles) with a flow rate of 0.3 ml/min has been successfully employed. nih.gov The mobile phase often consists of a mixture of ammonium (B1175870) formate, methanol, and formic acid. nih.gov The entire chromatographic cycle, including analyte elution and column re-equilibration, can be accomplished within a short timeframe, such as 8 minutes, allowing for high sample throughput. nih.govku.eduresearchgate.net
Detection by tandem mass spectrometry is performed in the positive ion mode using selected reaction monitoring (SRM). nih.gov This involves monitoring specific precursor-to-product ion transitions, which for this compound are often m/z 407 to 100 and 175. nih.gov To enhance accuracy and precision, a structural homolog, such as S-(N,N-di-i-propylcarbamoyl)glutathione or S-hexyl glutathione (B108866), is synthesized and used as an internal standard. nih.govnih.govresearchgate.net
These LC-MS/MS methods have been validated over a wide concentration range, for example, from 0.5-50 nM in human plasma and 0.25–10,000 nM in rat brain and plasma microdialysate. nih.govnih.govku.edu The lower limit of quantification (LLOQ) has been reported to be as low as 0.5 nM in human plasma and 1 nM in microdialysis samples, with a lower limit of detection (LLOD) of 0.1 nM and 0.25 nM, respectively. nih.govnih.govku.edu The intra- and inter-day accuracy and precision are typically excellent, with variability often below 10%. nih.govnih.govku.edu
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Human Plasma | Rat Brain & Plasma Microdialysate |
| Sample Preparation | Perchloric acid protein precipitation nih.govresearchgate.net | Direct injection after addition of internal standard nih.gov |
| Column | Reversed-phase C-18 nih.govresearchgate.net | Alltech Altima C-18 (50 mm x 2.1 mm, 3 µm) nih.gov |
| Mobile Phase | Ammonium formate, methanol, formic acid researchgate.net | Solvent A: 10 mM ammonium formate, methanol, formic acid (99:1:0.06, v/v/v) nih.gov |
| Solvent B: Methanol, 10 mM ammonium formate, formic acid (99:1:0.06, v/v/v) nih.gov | ||
| Flow Rate | Not specified | 0.3 ml/min nih.gov |
| Detection | Tandem MS (Positive Ion SRM) nih.gov | Tandem MS (Positive Ion SRM) nih.gov |
| Internal Standard | S-(N,N-di-i-propylcarbamoyl)glutathione nih.govresearchgate.net | S-hexyl glutathione nih.gov |
| Calibration Range | 0.5-50 nM nih.govku.edu | 0.25-10,000 nM nih.gov |
| LLOQ | 0.5 nM nih.govku.edu | 1 nM nih.gov |
| LLOD | 0.1 nM nih.gov | 0.25 nM nih.gov |
| Accuracy & Precision | < 4% and < 10% (intra- and inter-day) nih.govku.edu | < 10% (R.S.D.) nih.gov |
Micellar Electrokinetic Chromatography with Laser-Induced Fluorescence (MEKC-LIF) for Neurotransmitter Co-analysis
In addition to LC-MS/MS, micellar electrokinetic chromatography with laser-induced fluorescence (MEKC-LIF) has been utilized for the simultaneous analysis of this compound and key neurotransmitters like dopamine (B1211576), GABA, and glutamate (B1630785) in brain microdialysis samples. nih.gov This technique is particularly valuable for studying the neurochemical effects of the compound.
MEKC-LIF offers high separation efficiency and sensitivity, making it suitable for analyzing the low concentrations of these analytes in microdialysates. nih.govnih.gov The method involves derivatization of the analytes to render them fluorescent, followed by separation in a capillary under the influence of an electric field. researchgate.net
In Vivo Microdialysis Sampling for Neurochemical and Metabolite Monitoring
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of living animals. nih.govnih.gov This methodology has been instrumental in studying the effects of this compound on neurochemistry and its distribution in the body.
Concurrent Measurement of this compound and Neurotransmitters in Brain Regions
Microdialysis studies in rats have been conducted to concurrently measure the levels of this compound and neurotransmitters such as dopamine, GABA, and glutamate in the nucleus accumbens and medial prefrontal cortex, brain regions implicated in substance abuse. nih.gov Following administration of this compound, microdialysis samples are collected at short intervals (e.g., every 3 minutes) and analyzed using techniques like MEKC-LIF. nih.gov
These studies have revealed that this compound can dose-dependently alter the levels of these neurotransmitters. For example, intravenous administration of this compound has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate in both the nucleus accumbens and medial prefrontal cortex. nih.gov
Table 2: Basal Neurotransmitter Concentrations in Rat Brain Microdialysates
| Brain Region | Dopamine (nmol/L) | GABA (nmol/L) | Glutamate (µmol/L) |
| Nucleus Accumbens | 7.4 ± 1.8 nih.gov | 63.5 ± 11.7 nih.gov | 2.9 ± 0.5 nih.gov |
| Medial Prefrontal Cortex | 3.8 ± 0.5 nih.gov | 49.8 ± 11.7 nih.gov | 2.4 ± 0.3 nih.gov |
Application in Pharmacokinetic and Pharmacodynamic Studies in Non-Human Biological Models
The combination of in vivo microdialysis and sensitive analytical methods like LC-MS/MS has enabled detailed pharmacokinetic and pharmacodynamic studies of this compound in animal models. nih.govnih.gov By simultaneously collecting microdialysate from blood and brain, researchers can monitor the compound's concentrations both peripherally and centrally. nih.gov
Pharmacokinetic studies have shown that after intravenous administration, this compound is rapidly eliminated from plasma, the nucleus accumbens, and the medial prefrontal cortex, with a half-life of approximately 4 minutes in each compartment. nih.gov Despite this rapid elimination, the changes in neurotransmitter levels can persist for a much longer duration, around two hours. nih.gov The maximal concentration (Cmax) and the area under the curve (AUC) of this compound in the nucleus accumbens and medial prefrontal cortex have been found to be dose-dependent. nih.gov
Synthesis of this compound Analogs for Research Applications
The synthesis of analogs of this compound plays a crucial role in the development of analytical methods and in structure-activity relationship studies. nih.govku.edu These analogs often serve as internal standards in quantitative assays, improving the accuracy and reliability of the measurements.
For LC-MS/MS analysis, a common strategy is to synthesize a structural homolog that has a different retention time and unique fragmentation products compared to the analyte of interest. ku.edu This minimizes the risk of co-elution and interference. An example of such an analog is S-(N,N-di-i-propylcarbamoyl)glutathione, which was synthesized to serve as an internal standard for the quantification of this compound in human plasma. nih.govku.edu The rationale for choosing this analog was that the tertiary carbamoyl (B1232498) group provides a stable side-chain-only fragment during mass spectrometric analysis. ku.edu
Other synthesized analogs include S-(N-n-propylcarbamoyl)glutathione, S-(N-n-butylcarbamoyl)glutathione, and S-(N-n-pentylcarbamoyl)glutathione. nih.gov The synthesis of these compounds allows for a systematic investigation of how structural modifications affect their physicochemical properties and biological activity.
Utilization as Internal Standards in Quantitative Assays
In the realm of quantitative analysis, particularly in complex biological matrices like plasma, the use of a suitable internal standard is paramount for achieving accuracy and precision. For the determination of this compound, often referred to as carbamathione, researchers have synthesized and employed structural analogs to serve as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.netku.edu
A notable example is the synthesis of S-(N,N-di-i-propylcarbamoyl)glutathione. This analog, with its close structural similarity to the analyte, allows for the correction of variability during sample preparation and analysis. nih.govresearchgate.netku.edu The sample preparation typically involves a straightforward protein precipitation with perchloric acid, which results in a high recovery of carbamathione (approximately 98%). nih.govresearchgate.net The subsequent analysis by reversed-phase gradient elution chromatography allows for the separation and quantification of both the analyte and the internal standard within a short timeframe, typically around 8 minutes. nih.govresearchgate.net This methodology has been validated over a concentration range adequate for clinical investigations, demonstrating high intra- and inter-day accuracy and precision. nih.govresearchgate.netku.edu
The development of such robust analytical methods is crucial for accurately determining the plasma-time profile of this compound in human subjects, for instance, after the administration of its parent drug, disulfiram (B1670777). nih.gov
Development of Structural Homologs for Method Optimization and Mechanistic Studies
The synthesis of structural homologs of this compound extends beyond their use as internal standards. These analogs are instrumental in optimizing analytical methods and for delving into mechanistic studies. Researchers have synthesized a series of S-(N-alkylcarbamoyl)glutathione derivatives to investigate their chromatographic and mass spectrometric behaviors. nih.gov
These homologs include:
S-(N-n-propylcarbamoyl)glutathione
S-(N-n-butylcarbamoyl)glutathione
S-(N-n-pentylcarbamoyl)glutathione
S-(N,N-di-i-propylcarbamoyl)glutathione nih.gov
The fragmentation patterns of these compounds under mass spectrometry are systematically studied to ensure specific and sensitive detection. nih.gov This detailed characterization is essential for developing selective and robust LC-MS/MS methods. For instance, a method was developed to quantify N-acetyl-S-(N,N-diethylcarbamoyl) cysteine (DETC-NAC), a downstream metabolite, using its N,N-di-isopropylcarbamoyl homolog as an internal standard. nih.gov This approach allows for the sensitive detection of metabolites in various biological samples, including plasma and brain microdialysates. nih.gov
In Vitro Enzyme Assays for Mechanism Elucidation
Kinetic Studies of Enzyme-Metabolite Interactions and Inhibition Profiling
Kinetic studies are fundamental to understanding how this compound and its precursors interact with and potentially inhibit enzymes. While direct kinetic studies on this compound are not extensively detailed in the provided context, the inhibitory actions of its metabolic precursors on key enzymes have been a significant area of research.
For example, the disulfiram metabolite S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO) is a known inhibitor of liver mitochondrial aldehyde dehydrogenase (ALDH2). nih.gov In vitro studies have shown that DETC-MeSO and its sulfone counterpart, DETC-MeSO2, are equipotent inhibitors of solubilized mitochondrial ALDH2. nih.gov However, with intact mitochondria, DETC-MeSO is approximately four times more potent, suggesting differences in membrane penetration. nih.gov The carbamoylation of glutathione by these precursors is a key step in their mechanism of action. nih.gov
Further research has explored the inhibition of other enzymes, such as glutathione S-transferases (GSTs), by compounds structurally related to glutathione conjugates. For instance, studies on housefly midgut GSTs revealed different inhibition patterns for various compounds, highlighting the specificity of enzyme-inhibitor interactions. researchgate.net
Assessment of Direct Enzyme Inhibition by this compound
A crucial aspect of the pharmacological profile of this compound is its direct interaction with enzymes. Notably, it has been established that this compound itself does not inhibit liver aldehyde dehydrogenase (ALDH2). ku.edunih.gov This is a significant distinction from its metabolic precursor, DETC-MeSO, which is a potent inhibitor of ALDH2 and is responsible for the alcohol-deterrent effects of disulfiram. nih.govnih.gov
In vitro experiments have demonstrated that synthetic this compound is chemically stable under physiological conditions and does not readily carbamoylate nucleophiles like cysteine. researchgate.net This stability is consistent with its failure to inhibit yeast ALDH in vitro. researchgate.net The primary mechanism of action for this compound appears to be related to its effects on glutamate receptors rather than direct enzyme inhibition of ALDH2. nih.govnih.gov Specifically, it acts as a partial antagonist at N-methyl-D-aspartate (NMDA) glutamate receptors. nih.govresearchgate.net
Application in Diverse Non-Human Biological Models
Utilization of Rodent Models for Neurochemical, Metabolic, and Receptor Interaction Studies
Rodent models, particularly male Sprague-Dawley rats, have been instrumental in elucidating the in vivo effects of this compound. nih.govacs.orgacs.org These studies have provided valuable insights into its neurochemical, metabolic, and receptor-binding properties.
Neurochemical and Metabolic Studies: Microdialysis studies in rats have been employed to investigate the effects of this compound administration on neurotransmitter levels in brain regions implicated in substance abuse, such as the nucleus accumbens (NAc) and the medial prefrontal cortex (mPFC). nih.gov These studies have shown that this compound can induce dose-dependent changes in dopamine, GABA, and glutamate levels in these brain regions. nih.gov
Following administration, this compound is rapidly eliminated from the plasma, NAc, and mPFC, with a half-life of approximately 4 minutes. nih.gov Despite its rapid clearance, the observed changes in neurotransmitter levels persist for about two hours. nih.gov Furthermore, metabolic studies in rats have identified various glutathione conjugates of disulfiram and its metabolites in bile, providing evidence for the in vivo metabolic activation pathways. nih.govacs.org The detection of N-acetyl-S-(N,N-diethylcarbamoyl) cysteine (DETC-NAC) in the urine and brain of rats treated with disulfiram further supports the mercapturic acid pathway as a route for the elimination of these reactive metabolites. nih.gov
Receptor Interaction Studies: In vivo studies in mice have demonstrated that the administration of this compound can irreversibly block the binding of glutamate to brain synaptic membranes. researchgate.netnih.gov This finding suggests that it may affect both NMDA and non-NMDA glutamate receptor subtypes. nih.govnih.gov The interaction with glutamate receptors is believed to be a key component of its pharmacological activity, particularly in the context of its potential therapeutic applications. nih.govresearchgate.net
Use of Cell-Based Models for Mechanistic Investigations of Neuroprotection
The neuroprotective properties of this compound (also known as Carbamathione) have been extensively investigated using in vitro cell-based models. These models are crucial for elucidating the molecular mechanisms by which this compound confers protection to neuronal cells against various insults. The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely utilized model in neurobiological research due to its neuronal-like characteristics and sensitivity to neurotoxic stimuli. nih.govresearchgate.net Studies employing PC12 cells have provided significant insights into the protective effects of this compound against glutamate-induced excitotoxicity and hypoxia/reoxygenation injury, conditions that mimic the cellular damage observed in ischemic stroke. nih.govresearchgate.net
Protection Against Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation of receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity. researchgate.net Research has demonstrated that this compound effectively protects PC12 cells from glutamate-induced cell death. nih.gov
In a key study, the viability of PC12 cells was significantly reduced to approximately 50-55% following exposure to 10 mM glutamate for 24 hours. nih.gov Pre-treatment with this compound demonstrated a dose-dependent protective effect. Treatment with 25 µM of the compound for 1 hour and 24 hours prior to glutamate exposure resulted in a 1.3-fold and 1.6-fold increase in cell viability, respectively, compared to cells treated with glutamate alone. nih.gov
| Treatment Group | Incubation Time with Carbamathione | Cell Viability (Fold change vs. Glutamate only) |
| Glutamate (10 mM) only | N/A | 1.0 |
| Glutamate + Carbamathione (25 µM) | 1 hour | 1.3 |
| Glutamate + Carbamathione (25 µM) | 24 hours | 1.6 |
Amelioration of Hypoxia/Reoxygenation-Induced Injury
Cellular injury induced by hypoxia followed by reoxygenation is another critical aspect of ischemic brain damage. This compound has shown robust protective activity in PC12 cells subjected to these conditions. nih.gov In experimental setups simulating ischemic conditions, PC12 cells were exposed to 0.3% oxygen for 24 hours, followed by a 24-hour period of reoxygenation. nih.govresearchgate.net Pre-incubation with this compound (in concentrations ranging from 5 to 100 µM) for 1 hour before the hypoxic insult significantly enhanced cell viability compared to the untreated hypoxia group. nih.govresearchgate.net
Mechanistic Insights from Cell-Based Studies
The use of cell-based models has been instrumental in dissecting the molecular pathways underlying the neuroprotective effects of this compound.
Modulation of Pro-Survival and Pro-Death Signaling Pathways:
As a partial antagonist of the NMDA receptor, this compound attenuates the excessive glutamate-mediated currents, which is a primary trigger for excitotoxicity. nih.govsciprofiles.commdpi.com This action initiates a cascade of downstream signaling events that promote cell survival.
One of the key pathways activated is the AKT signaling pathway. nih.gov Studies have shown that treatment with this compound leads to an increased expression of phosphorylated AKT (P-AKT), a key protein in cell survival and growth. nih.govmdpi.com This, in turn, influences the expression of various downstream targets.
Furthermore, the compound has been shown to modulate the expression of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress. nih.govresearchgate.net Specifically, the expression of Hsp27 was significantly increased in PC12 cells treated with this compound following a glutamate challenge. nih.gov A 3-fold increase in Hsp27 expression was observed after 1 hour of treatment, and a 3.5-fold increase was seen after 24 hours relative to the glutamate-treated group. nih.gov
The compound also favorably alters the balance of pro-apoptotic and anti-apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3. nih.govmdpi.com
| Protein | Change in Expression with Carbamathione Treatment | Fold Change (vs. Glutamate only) | Time Point |
| Hsp27 | Increased | 3.0 | 1 hour |
| Hsp27 | Increased | 3.5 | 24 hours |
| P-AKT | Increased | Not specified | Not specified |
| Bcl-2 | Increased | Not specified | Not specified |
| Bax | Decreased | Not specified | Not specified |
| Cleaved Caspase-3 | Decreased | Not specified | Not specified |
Inhibition of Endoplasmic Reticulum (ER) Stress:
Glutamate-induced excitotoxicity can lead to endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis. This compound has been found to suppress the expression of key ER stress markers. nih.gov Western blot analyses have revealed that the compound inhibits the upregulation of GRP 78 and CHOP, two proteins indicative of ER stress, in response to glutamate toxicity. nih.govmdpi.com
Theoretical Models and Mechanistic Interpretations of S N,n Diethylcarbamoyl Glutathione Activity
Proposed Mechanisms of Neurotransmitter Modulation
The influence of S-(N,N-Diethylcarbamoyl)glutathione on neurotransmitter systems is a key area of investigation, with research pointing towards both direct and indirect modes of action.
Hypothesized Direct Receptor Binding and Post-Synaptic Effects
The primary hypothesis for the direct action of this compound, also known as carbamathione, centers on its interaction with glutamate (B1630785) receptors. nih.gov Studies have shown that carbamathione can irreversibly block glutamate binding to synaptic membranes in the brain. nih.govnih.gov This has led to the proposal that it may act as an antagonist at both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate receptor subtypes. nih.govnih.gov
As a partial NMDA glutamate receptor antagonist, carbamathione is thought to suppress the activation of these receptors. nih.gov This antagonistic action is believed to be a key mechanism behind its observed neuroprotective functions against conditions like hypoxia- or ischemia-induced brain injury. researchgate.net The binding of carbamathione to these receptors directly influences post-synaptic events, modulating the excitatory signals typically initiated by glutamate. nih.gov Whole-cell patch-clamp recordings have been utilized to investigate these direct effects, observing the modulation of light-evoked glutamatergic currents in retinal ganglion cells. nih.gov
| Receptor Target | Hypothesized Effect | Supporting Evidence |
| NMDA Glutamate Receptors | Partial Antagonism | Irreversibly blocks glutamate binding to brain synaptic membranes. nih.govnih.gov |
| Non-NMDA Glutamate Receptors | Antagonism | Speculated to affect these receptor subtypes, contributing to the overall blockade of glutamate binding. nih.govnih.gov |
Theoretical Frameworks for Indirect Modulation of Neurotransmitter Release and Reuptake
Beyond direct receptor binding, this compound is theorized to indirectly modulate the release and reuptake of several key neurotransmitters. Microdialysis studies in brain regions implicated in substance abuse, such as the nucleus accumbens (NAc) and the medial prefrontal cortex (mPFC), have provided significant insights. nih.gov
Administration of carbamathione has been shown to cause a dose-dependent increase in dopamine (B1211576) (DA) levels and a decrease in gamma-aminobutyric acid (GABA) levels in both the NAc and mPFC. nih.govnih.gov The effect on glutamate (Glu) is more complex, showing an initial increase followed by a decrease below basal levels. nih.gov
The theoretical framework for this indirect modulation is linked to its primary action on glutamate receptors. It is known that NMDA receptor antagonists can increase brain dopamine levels. nih.govnih.gov Therefore, by blocking NMDA receptors, carbamathione is thought to trigger a cascade of events that alters the delicate balance of other neurotransmitter systems, leading to the observed changes in dopamine and GABA release. nih.govnih.gov
| Neurotransmitter | Observed Effect in NAc and mPFC | Theoretical Mechanism |
| Dopamine (DA) | Increased levels | Indirect effect secondary to NMDA receptor antagonism. nih.govnih.gov |
| GABA | Decreased levels | Indirect modulation following initial glutamate receptor interaction. nih.gov |
| Glutamate (Glu) | Biphasic: Initial increase, then a decrease | Complex downstream effect of receptor modulation. nih.gov |
Conceptual Framework for Carbamoyl (B1232498) Group Transfer and its Biological Consequences
The formation of this compound involves the carbamoylation of the sulfhydryl group of glutathione (B108866). nih.gov This reaction is mediated by reactive metabolites of disulfiram (B1670777), such as S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO) and its sulfone form (DETC-MeSO2). nih.govnih.gov A key conceptual question is whether the N,N-diethylcarbamoyl group from carbamathione can be subsequently transferred to other biological molecules, acting as a delivery vehicle.
It has been proposed that carbamoyl groups are delivered to targets like brain glutamate receptors or liver aldehyde dehydrogenase (ALDH) through a novel glutathione-mediated mechanism. researchgate.net However, in vitro experiments with synthetic this compound have shown that it is a chemically stable carbamate (B1207046) thioester under physiological conditions and does not readily carbamoylate other nucleophiles, such as cysteine. researchgate.net This suggests that while it is the product of a carbamoylation reaction, it may not be an active carbamoylating agent itself. Instead, its biological effects likely stem from its identity as a stable glutathione adduct that can interact with specific receptors, rather than through the promiscuous transfer of its carbamoyl moiety. nih.govnih.gov
Integration into the Broader Glutathione System and Redox Homeostasis
As a glutathione conjugate, this compound is intrinsically linked to the cellular glutathione system, which is central to detoxification and maintaining redox balance.
Contribution to Cellular Detoxification Processes and Xenobiotic Metabolism
The formation of this compound is a classic example of a Phase II detoxification reaction. wikipedia.org In this process, a xenobiotic—in this case, a reactive metabolite of disulfiram—is conjugated with glutathione. wikipedia.orgscielo.br This reaction is often catalyzed by glutathione S-transferases (GSTs). wikipedia.orgnih.gov
The conjugation of the electrophilic disulfiram metabolite with glutathione renders it more water-soluble and facilitates its elimination from the body, for instance, through excretion into bile. researchgate.netmdpi.com This pathway is a crucial part of the metabolism of foreign compounds, preventing them from reacting with and damaging vital cellular components. wikipedia.orgmdpi.com The synthesis of this compound thus represents a specific instance of the broader role of the glutathione system in detoxifying xenobiotics. scielo.brnih.gov
Link to Oxidative Stress and Antioxidant Pathways (General Glutathione Functions)
The glutathione system is the primary endogenous antioxidant defense mechanism, crucial for maintaining redox homeostasis by neutralizing reactive oxygen species (ROS). nih.govnih.govunirioja.es The formation of this compound consumes reduced glutathione (GSH), the active antioxidant form. mdpi.com
Future Directions in S N,n Diethylcarbamoyl Glutathione Research
Elucidation of Undiscovered Metabolic Pathways and Metabolite Profiling
The biotransformation of S-(N,N-Diethylcarbamoyl)glutathione (also known as carbamathione) is a complex process that is not yet fully understood. nih.gov It is formed when metabolites of disulfiram (B1670777) (DSF) carbamoylate the sulfhydryl group of glutathione (B108866) (GSH). nih.gov While its formation from the DSF metabolite S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO) is established, further downstream metabolic events are a key area for future research. ku.edu A significant focus will be on the comprehensive profiling of all related metabolites to create a complete metabolic map.
One area of active investigation is the mercapturic acid pathway, a critical route for eliminating potentially toxic electrophiles. ku.edu Research has identified N-acetyl-S-(N,N-diethylcarbamoyl) cysteine (DETC-NAC) in the urine of rats treated with DSF and in the plasma of human volunteers, suggesting it is a downstream metabolite of carbamathione. ku.edu The presence of both carbamathione and DETC-NAC in plasma suggests a final metabolic pathway involving the mercapturate system, which is primarily active in the liver and kidneys. ku.edu
Future metabolite profiling studies will leverage advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a wider array of metabolites in various biological samples, including bile and urine. nih.govnih.gov The identification of GSH and N-acetylcysteine (NAC) conjugates is a significant step in assessing the in vivo carbamoylating activity of parent compounds like DSF. nih.gov
Table 1: Identified Metabolites in the Disulfiram Pathway This table outlines key metabolites identified in the biotransformation pathway of Disulfiram, leading to and following the formation of this compound.
| Metabolite Name | Abbreviation | Role/Significance | Source(s) |
|---|---|---|---|
| S-methyl N,N-diethylthiolcarbamate sulfoxide | DETC-MeSO | Precursor that carbamoylates glutathione to form carbamathione. ku.edu | ku.edu |
| This compound | Carbamathione | The primary glutathione conjugate; a key area of research. nih.govku.edu | nih.govku.edu |
Characterization of Novel Molecular Targets and Binding Partners
While some molecular interactions of this compound have been explored, a comprehensive profile of its binding partners remains to be fully characterized. Early research has shown that this metabolite can affect glutamate (B1630785) binding, suggesting an interaction with glutamate receptors or related proteins. nih.govnih.gov Future studies will aim to identify the full spectrum of its molecular targets to understand its diverse pharmacological effects.
One proposed mechanism involves the ability of glutathione conjugates to act as carbamoylating agents. For instance, studies on other compounds have shown that S-carbamoylglutathione derivatives can inhibit enzymes like glutathione reductase (GR). acs.org The inhibition of GR by such reactive intermediates can disrupt glutathione homeostasis, which may be a key mechanism in the biological effects of the parent drug. acs.org The research on tolbutamide, for example, found that its metabolite S-(n-butylcarbamoyl)glutathione could inactivate GR, a finding that provides a model for how this compound might interact with and inhibit specific enzymes. acs.org
Future research will likely employ proteomic approaches to screen for and identify proteins that are carbamoylated or otherwise modified by this compound. Validating these interactions and determining their functional consequences (e.g., enzyme inhibition or activation) will be crucial for elucidating its mechanisms of action.
Development of Advanced Methodologies for Comprehensive In Vivo Research
Advancing the in vivo study of this compound requires the continuous development of sophisticated and highly sensitive analytical methodologies. The transient nature and low concentrations of this metabolite in biological systems present a significant analytical challenge.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for detecting and quantifying carbamathione in various biological matrices, including plasma, brain tissue, and microdialysis samples. nih.govku.eduresearchgate.net Methods have been developed and validated for human plasma with a limit of quantification as low as 0.5 nM, which is sufficient for clinical studies. ku.eduresearchgate.net These methods often involve straightforward sample preparation, such as protein precipitation, followed by reversed-phase gradient elution chromatography. ku.edu
A key in vivo technique that has been successfully applied is microdialysis. nih.gov This method allows for the continuous sampling of neurotransmitters and metabolites like carbamathione from specific brain regions, such as the nucleus accumbens and medial prefrontal cortex, in awake and freely moving animals. nih.govnih.gov This provides invaluable data on the compound's pharmacokinetics and its real-time effects on brain neurochemistry. nih.gov Future work will focus on refining these methods to improve spatial and temporal resolution and to develop new probes for simultaneous multi-analyte detection.
Table 2: Methodologies for In Vivo Research This table summarizes advanced methods used to study this compound in living systems.
| Methodology | Application | Key Findings/Advantages | Source(s) |
|---|---|---|---|
| LC-MS/MS | Quantification in human plasma, rat brain, and microdialysates. | High sensitivity (LOQ ~0.5 nM) and selectivity; allows for pharmacokinetic profiling. | ku.eduresearchgate.net |
| Microdialysis | In vivo sampling from specific brain regions (nucleus accumbens, mPFC). | Measures real-time changes in neurotransmitters and metabolites post-administration. | nih.govnih.gov |
| Stable Isotope Labeling | Differentiating drug metabolites from endogenous molecules. | Enables accurate detection of novel metabolites and clarifies complex metabolic pathways. | tandfonline.com |
Comparative Biochemical Studies Across Diverse Biological Species
Understanding how the metabolism and effects of this compound vary across different species is crucial for translating preclinical findings to human applications. While much of the foundational research has been conducted in rats, studies have also analyzed plasma from human volunteers treated with disulfiram. ku.eduku.edu
Comparative studies have revealed the presence of key metabolites like carbamathione and DETC-NAC in both rats and humans, suggesting a conserved metabolic pathway. ku.edu For example, after disulfiram administration, DETC-NAC was detected in the urine of rats and the plasma of humans. ku.edu However, the relative concentrations and time courses of these metabolites can differ. In human plasma, carbamathione concentrations peaked around 3 hours post-dosing, followed by a peak in DETC-NAC about 2 hours later, indicating a precursor-product relationship. ku.edu
Future research will need to expand these comparative analyses. This includes more detailed pharmacokinetic and pharmacodynamic studies in different animal models to better understand species-specific differences in absorption, distribution, metabolism, and excretion. Such studies are essential for validating animal models and for improving the extrapolation of efficacy and toxicity data to humans. Investigating the enzymatic machinery responsible for the metabolic steps in different species will also provide insight into potential variations in drug response.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying S-(N,N-Diethylcarbamoyl)glutathione in biological samples?
- High-performance liquid chromatography (HPLC) with derivatization using agents like 2,4-dinitrofluorobenzene is a robust method, offering a linear detection range (e.g., 4.05–8.15 µmol/L for glutathione derivatives) and high recovery rates (~90–95%) in tissue homogenates . This approach is validated for sensitivity and specificity in complex matrices like lens tissues.
Q. How does this compound correlate with oxidative stress mitigation in experimental models?
- The compound’s neuroprotective role involves glutathione-dependent pathways. Methodologies like the GSH-Glo™ assay (luminescence-based) quantify reduced glutathione (GSH) levels, while survival assays in E. coli or mammalian cells under H₂O₂ exposure evaluate antioxidative capacity . These methods are foundational for assessing redox modulation.
Q. What physiological roles have been identified for this compound in disease models?
- In cataract models, HPLC analysis reveals significant declines in glutathione derivatives (e.g., 50% reduction within 48 hours post-galactose induction), correlating with free amino acid depletion . Animal models (e.g., Wistar rats) and lens homogenate protocols are standard for studying such metabolic changes.
Advanced Research Questions
Q. How can contradictions in neuroprotective mechanisms of this compound be resolved across experimental systems?
- Discrepancies between in vitro (e.g., PC12 cell hypoxia) and in vivo (e.g., rodent stroke models) outcomes require rigorous validation of biomarkers (e.g., Bcl2, cleaved caspase-3) and pathway analysis (AKT, ER stress markers). Dose-response studies and isoform-specific inhibitors help isolate context-dependent effects .
Q. What experimental designs optimize the study of this compound’s stereoisomerism and enzymatic interactions?
- Chiral HPLC or capillary electrophoresis can resolve stereoisomers, critical for understanding enantiomer-specific activity (e.g., differential NMDA receptor binding). Enzyme kinetics (Km, Vmax) using stopped assays (e.g., NADPH oxidation at 340 nm) clarify interactions with glutathione reductase/peroxidase .
Q. How do tissue-specific pharmacokinetics influence this compound’s efficacy in stroke intervention?
- Microdialysis in rodent brains post-middle cerebral artery occlusion (MCAO) tracks real-time compound distribution. Pharmacodynamic models integrating blood-brain barrier permeability (e.g., LC-MS/MS quantification) and metabolite profiling (e.g., GSSG/GSH ratios) refine dosing regimens .
Q. What methodologies address the instability of this compound in longitudinal studies?
- Stabilization techniques include snap-freezing tissues in liquid N₂, adding protease/phosphatase inhibitors, and using acidified extraction buffers. LC-MS with stable isotope-labeled internal standards improves quantification accuracy in degradation-prone environments .
Methodological Considerations
- Animal Models : Use galactose-fed rats for cataract studies or MCAO models for stroke, ensuring standardized induction protocols and sham controls .
- Enzyme Assays : Include negative controls (e.g., fluorescent protein-expressing E. coli) and validate enzyme expression via SDS-PAGE/Western blot in survival assays .
- Data Interpretation : Address stereoisomer interference in HPLC by spiking samples with synthetic standards and confirming peak identity via hydrolysis/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
